molecular formula C12H16FN3O4S B2357344 2-ethoxy-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide CAS No. 2034541-23-4

2-ethoxy-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide

Cat. No. B2357344
CAS RN: 2034541-23-4
M. Wt: 317.34
InChI Key: LGDOBMDOTVJBCU-UHFFFAOYSA-N
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Description

“2-ethoxy-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide” is a complex organic compound. It contains several functional groups, including an ether group (ethoxy), a fluorine atom, a thiadiazole ring, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The ether and amide groups would introduce polarity to the molecule, and the fluorine atom would also have an impact on the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and functional groups all play a role. For example, the ether and amide groups in this compound would likely make it polar, affecting properties like solubility and boiling point .

Scientific Research Applications

Synthesis and Characterization

Compounds with thiadiazole moieties, such as N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, have been synthesized through carbodiimide condensation, showcasing methods for creating complex molecules with potential for varied applications (Yu et al., 2014). These synthesis techniques are crucial for developing new compounds with potential biological or material applications.

Antitumor Activity

Related research includes the development of amino acid ester derivatives containing 5-fluorouracil, indicating a method to synthesize compounds with significant antitumor activities against various cancer cell lines (Xiong et al., 2009). Such research underscores the potential of thiadiazole derivatives in cancer treatment.

Imaging and Diagnostic Applications

Novel benzoxazole derivatives have been evaluated as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease, demonstrating the role of thiadiazole derivatives in developing diagnostic tools for neurodegenerative diseases (Cui et al., 2012).

Environmental and Analytical Chemistry

The detection of herbicides and their degradation products in natural water showcases the application of related compounds in environmental monitoring and analysis, highlighting the importance of thiadiazole derivatives in developing analytical methods for environmental protection (Zimmerman et al., 2002).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological pathway it targets. Without more information, it’s impossible to predict the exact mechanism of action .

Future Directions

The future directions for research on this compound would depend on its intended use and any observed properties. For example, if it showed promise as a drug, future research might focus on clinical trials. Alternatively, if it had interesting chemical properties, researchers might study these in more detail .

properties

IUPAC Name

2-ethoxy-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O4S/c1-4-20-7-12(17)14-9-6-11-10(5-8(9)13)15(2)21(18,19)16(11)3/h5-6H,4,7H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDOBMDOTVJBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC2=C(C=C1F)N(S(=O)(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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